6-(piperazin-1-yl)-9H-purine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
6-piperazin-1-yl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVVLETZYYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Piperazin 1 Yl 9h Purine and Its Derivatives
General Strategies for Purine (B94841) Ring Functionalization at the C-6 Position
The functionalization of the purine ring at the C-6 position is a cornerstone for the synthesis of 6-(piperazin-1-yl)-9H-purine. This position is particularly susceptible to modification, primarily due to the electron-deficient nature of the pyrimidine (B1678525) portion of the purine ring system. The two most prevalent and effective strategies for introducing substituents at this carbon are nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-nitrogen or carbon-carbon bonds, providing access to a wide array of derivatives.
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for attaching amine nucleophiles, such as piperazine (B1678402), to the C-6 position of the purine core. youtube.com The reaction typically starts with a 6-halopurine, most commonly 6-chloropurine, which serves as an excellent electrophilic substrate. The electron-withdrawing nitrogen atoms in the purine ring activate the C-6 position towards nucleophilic attack. youtube.com
The mechanism proceeds via an addition-elimination pathway. The nucleophile (piperazine) attacks the C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Aromaticity is temporarily disrupted in this step. youtube.com In the subsequent elimination step, the halide leaving group (e.g., chloride) is expelled, and the aromaticity of the purine ring is restored, yielding the 6-substituted product. youtube.com
For instance, 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives have been successfully prepared through the SNAr reaction of 9-cyclopentyl-6-chloropurine with the appropriate piperazines in the presence of a base like triethylamine (B128534) in ethanol. nih.gov This approach is also used to prepare key intermediates; for example, a 6-chloro-purine derivative can be converted to a piperazine intermediate via a nucleophilic reaction with Boc-piperazine, which is then deprotected. nih.gov While the reactivity order for SNAr in many aromatic systems is F > Cl > Br > I, the order can differ for 6-halopurines, with some studies indicating that 6-bromopurine (B104554) nucleosides can be more reactive than their 6-chloro counterparts in reactions with weak nucleophiles. byu.edu
Table 1: Examples of SNAr Reaction Conditions for C-6 Piperazine Substitution
| Starting Material | Nucleophile | Base | Solvent | Product Type |
|---|---|---|---|---|
| 9-Cyclopentyl-6-chloropurine nih.gov | Substituted Piperazines | Triethylamine (Et3N) | Ethanol (EtOH) | 6-(Piperazin-1-yl)-9-cyclopentylpurines |
| 6-Chloropurine Derivative nih.gov | Boc-piperazine | Not specified | Not specified | 6-(Boc-piperazin-1-yl)purine Intermediate |
| 6-Chloroguanosine researchgate.net | Various Amines | Not specified | Not specified | 6-Amino-substituted Purine Nucleosides |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing the C-6 position, particularly for the formation of carbon-carbon bonds, which are not accessible via SNAr with amine nucleophiles. The Suzuki-Miyaura cross-coupling is one of the most prominent methods used in this context. yonedalabs.com This reaction involves the palladium-catalyzed coupling of a 6-halopurine with an organoboron reagent, typically a boronic acid or its ester. yonedalabs.comthieme-connect.com
The key components of a Suzuki-Miyaura reaction are the organohalide (e.g., 6-chloropurine), a boronic acid, a palladium catalyst (often with a phosphine (B1218219) ligand), a base, and a suitable solvent. yonedalabs.com The reaction has been successfully applied to the synthesis of 6-aryl- and 6-alkenylpurines from 6-halopurines. thieme-connect.com For example, 9-benzyl-6-chloropurine reacts with various boronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K2CO3 to afford 6-substituted purines in good to excellent yields. researchgate.netthieme-connect.com The choice of solvent and base can be critical; anhydrous conditions in toluene (B28343) are often preferred for electron-rich boronic acids, while aqueous conditions in solvents like DME are better for electron-poor arylboronic acids. researchgate.net This methodology allows for the introduction of diverse aryl or vinyl groups at the C-6 position, which can then be further modified if necessary. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 6-Halopurines
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 9-Benzyl-6-chloropurine thieme-connect.com | Phenylboronic acid | Pd(PPh3)4 | K2CO3 (anhydrous) | Toluene | 95% |
| 9-Benzyl-6-chloropurine thieme-connect.com | Phenylboronic acid | Pd(PPh3)4 | K2CO3 (aqueous) | DME | 95% |
| 6-Chloro-9-(THP)purine nih.gov | 4-Substituted phenyl boronic acids | Pd(PPh3)4 | Not specified | Toluene | Good |
Multi-step Synthetic Protocols Utilizing Halopurines
The synthesis of complex this compound derivatives is typically achieved through multi-step protocols that begin with readily available halopurines, such as 6-chloropurine. nih.gov These protocols are designed to build the target molecule in a stepwise manner, allowing for the introduction of various substituents at different positions of the purine and piperazine rings.
A common and effective strategy involves a two-step sequence: first, the alkylation or arylation at the N-9 position of the purine ring, followed by the nucleophilic aromatic substitution at the C-6 position. nih.gov For example, the synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs starts with 6-chloropurine. nih.gov The first step is the N-9 alkylation with cyclopentyl bromide using a base like potassium carbonate in DMSO to yield 9-cyclopentyl-6-chloropurine. nih.gov This intermediate is then subjected to a nucleophilic substitution reaction at the C-6 position with a pre-synthesized, appropriately substituted piperazine derivative to furnish the final product. nih.gov This modular approach is highly advantageous as it allows for the creation of a library of compounds by varying both the substituent at the N-9 position and the functionality on the piperazine ring. nih.gov
Regioselective Modifications and Alkylation at the N-9 Position of the Purine Ring
A significant challenge in purine chemistry is controlling the regioselectivity of N-alkylation. Purines possess multiple reactive nitrogen atoms, and alkylation reactions can often lead to a mixture of N-9 and N-7 isomers, with the N-9 isomer usually being the desired product for many biological applications. nih.govmdpi.com
Achieving high N-9 selectivity is therefore a critical aspect of the synthesis. Several strategies have been developed to address this issue. One effective method involves using a bulky substituent at the C-6 position to sterically hinder the adjacent N-7 position, thereby directing the incoming alkylating agent to the N-9 position. nih.gov It has been demonstrated that 6-(azolyl)purine derivatives can adopt a conformation where the azole ring shields the N-7 position, leading to exclusive N-9 alkylation upon treatment with sodium hydride and an alkyl halide. nih.gov In more general cases without such directing groups, the reaction conditions, including the choice of base, solvent, and alkylating agent, must be carefully optimized to favor the formation of the N-9 isomer. mdpi.com For instance, the reaction of 6-chloroguanine with alkyl bromides in the presence of a base often yields a mixture of N-9 and N-7 products, whereas Mitsunobu conditions are sometimes reported to offer higher N-9 selectivity. mdpi.com A common procedure involves the use of potassium carbonate as the base in a polar aprotic solvent like DMF or DMSO. nih.gov
Derivatization of the Piperazine Moiety for Structural Diversity
Once the 6-(piperazin-1-yl)purine core has been assembled, the exocyclic piperazine ring provides a further point for modification, enabling the generation of extensive chemical diversity. nih.gov The secondary amine of the piperazine moiety is a versatile handle that can be functionalized with a wide range of chemical groups to probe the binding pockets of biological targets and optimize physicochemical properties like solubility and oral bioavailability. nih.gov
A variety of synthetic transformations can be applied to derivatize the piperazine nitrogen. These include reactions to form amides, sulfonamides, carbamates, and ureas. nih.gov This strategy has been employed to synthesize libraries of compounds for SAR studies, leading to the discovery of potent and selective agents. nih.gov For example, functionalization of the piperazine ring with different aryl ureas led to the discovery of potent cannabinoid receptor 1 (CB1) inverse agonists. nih.gov The synthesis can either involve the preparation of substituted piperazines first, which are then coupled to the 6-halopurine, nih.gov or the derivatization can be performed as a final step on the intact 6-(piperazin-1-yl)purine scaffold. This flexibility is crucial for fine-tuning the properties of the final molecule.
Preclinical Biological Activity of 6 Piperazin 1 Yl 9h Purine Analogues
Evaluation in In Vitro Cancer Research Models
The anticancer potential of 6-(piperazin-1-yl)-9H-purine analogues has been extensively investigated using various human cancer cell lines. These studies have revealed significant cytotoxic and antiproliferative effects, as well as the ability to induce programmed cell death.
Cytotoxicity Assays on Human Cancer Cell Lines
A number of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. rsc.org The results indicated that several of these compounds exhibited promising anticancer effects. rsc.org For instance, one of the most effective compounds, PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine), demonstrated significant inhibitory activity against MCF-7 breast cancer cells. rsc.orgresearchgate.net
Similarly, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogues have been tested for their in vitro anticancer activity. nih.gov Compounds 15, 17–24, 49, and 56, with IC50 values below 10 μM, were selected for further investigation on a broader range of liver cancer cell lines. nih.gov Notably, compound 19 showed high cytotoxic potential with an IC50 value of less than 5 μM. nih.gov
Another study focused on novel purine ribonucleoside analogues with a 4-substituted piperazine at the N-6 position. These compounds were tested for cytotoxicity on Huh7, HepG2, FOCUS, Mahlavu liver, MCF7 breast, and HCT116 colon carcinoma cell lines. bilkent.edu.trnih.gov The N-6-(4-Trifluoromethylphenyl)piperazine analogue 11 showed the most potent antitumor activity, with IC50 values ranging from 5.2 to 9.2 μM. bilkent.edu.trnih.gov
Furthermore, a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were synthesized and evaluated against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Among these, compounds 5 and 6 demonstrated significant cytotoxic activity. nih.gov
Below is a table summarizing the cytotoxic activity of selected this compound analogues on various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| PP17 | MCF-7 | Not specified | rsc.orgresearchgate.net |
| Compound 19 | Liver Cancer Cells | < 5 | nih.gov |
| Analogue 11 | Huh7, HepG2, FOCUS, Mahlavu, MCF7, HCT116 | 5.2 - 9.2 | bilkent.edu.trnih.gov |
| Compound 6 | Huh7, HCT116, MCF7 | Not specified | nih.gov |
Antiproliferative Effects and Growth Inhibition Studies
The antiproliferative effects of this compound analogues are a key aspect of their anticancer potential. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms.
Studies on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines have revealed that these compounds are potent anticancer agents. rsc.orgresearchgate.net The structure-activity relationship (SAR) studies indicated that simple N-9 alkyl substitutions are effective in conferring this activity. rsc.org
In the case of 6,8,9-trisubstituted purine analogues, such as 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, significant growth inhibition has been observed. nih.gov Specifically, the 4-methylphenyl substituted piperazine analogue (compound 6) displayed lower IC50 values than the clinical positive controls 5-FU and Fludarabine. nih.gov These purine analogues function as antimetabolites, targeting nucleobases and nucleosides that are essential for nucleic acid metabolism, thereby interfering with cell growth, proliferation, and division. nih.gov
Induction of Programmed Cell Death Mechanisms
A significant mechanism through which this compound analogues exert their anticancer effects is by inducing programmed cell death, including apoptosis and senescence-associated cell death.
Biochemical experiments have shown that the compound PP17, a derivative of 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, significantly induces apoptosis in MCF-7 breast cancer cells. rsc.orgresearchgate.net Cell cycle analysis of this compound suggested that it causes a G2/M phase arrest. rsc.orgresearchgate.net
Similarly, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogues have been shown to induce apoptosis in hepatocellular carcinoma cells. nih.gov Compound 19, in particular, utilizes its high cytotoxic potential to trigger this process. nih.gov The mechanism of action involves the inhibition of Src, a tyrosine kinase that plays a crucial role in cancer cell growth and proliferation. nih.gov
Furthermore, novel 6-(4-substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine derivatives have been found to induce senescence-associated cell death in liver cancer cells. bilkent.edu.trnih.gov The N-6-(4-Trifluoromethylphenyl)piperazine analogue 11 was shown to induce this form of cell death, as demonstrated by the SAβ-gal assay. bilkent.edu.trnih.gov This effect was further confirmed by the phosphorylation of the Rb protein through the overexpression of p15(INK4b). bilkent.edu.trnih.gov
Antimicrobial Activity in Preclinical Settings
In addition to their anticancer properties, this compound analogues have also been investigated for their antimicrobial activity. These studies have demonstrated their potential as both antibacterial and antifungal agents.
Antibacterial Spectrum Analysis
A series of novel alkyl-substituted purines, derived from 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine, have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. nih.gov These compounds exhibited considerable antibacterial activity. nih.gov
Antifungal Properties and Biofilm Inhibition
The same series of 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives were also tested for their antifungal properties and showed notable activity. nih.gov In silico studies suggested that their mechanism of action could involve binding to Candida albicans dihydrofolate reductase. nih.gov
The ability of piperazine derivatives to inhibit biofilm formation is another important aspect of their antimicrobial potential. While specific studies on this compound analogues' biofilm inhibition are not detailed in the provided context, the broader class of piperazine derivatives has been recognized for its biofilm-inhibiting properties. nih.gov
Antimycobacterial Activity
Derivatives of the this compound scaffold have been investigated for their potential as antimycobacterial agents. In one study, a series of novel alkyl-substituted purines were synthesized using 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine as the key starting material. nih.gov These compounds were subsequently evaluated for their antitubercular activity against Mycobacterium tuberculosis H37RV. nih.gov The research found that the synthesized compounds exhibited considerable antimicrobial activity. nih.gov Further in silico studies suggested a favorable binding profile of these analogues against Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov
Table 1: Antimycobacterial Activity of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives
| Compound Class | Target Organism | Key Findings | Putative Target |
|---|---|---|---|
| N-alkylated 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purines | Mycobacterium tuberculosis H37RV | Exhibited considerable antitubercular activity in vitro. nih.gov | Enoyl-ACP reductase (InhA) nih.gov |
Antiviral Activity (e.g., against HBV)
Preclinical studies specifically evaluating the antiviral activity of this compound analogues against the Hepatitis B Virus (HBV) are not prominent in the reviewed literature. While research has been conducted on other purine derivatives and different piperazine-containing scaffolds for anti-HBV activity, data focusing explicitly on the this compound core structure is limited. nih.govnih.govamanote.com
Cardioprotective Effects in Preclinical Ischemia-Reperfusion Models
Analogues of this compound have shown significant promise as cardioprotective agents in preclinical models of myocardial ischemia-reperfusion (I/R) injury. Research has focused on designing compounds that can trigger endogenous cardioprotective mechanisms, similar to ischemic postconditioning. nih.gov
A series of novel purine analogues bearing nitrate (B79036) esters were synthesized and evaluated in an anesthetized rabbit model of I/R injury. nih.govresearchgate.net The majority of these compounds were found to reduce the myocardial infarct size compared to the control group. nih.govresearchgate.net The most active compound, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine (referred to as analogue 16), demonstrated a pronounced reduction in infarct size. nih.gov When administered just before reperfusion, this compound resulted in a significantly smaller infarct area compared to both the control group and the ischemic postconditioning group, highlighting its potential as a pharmacological postconditioning agent. nih.govresearchgate.net
Table 2: Cardioprotective Effect of Analogue 16 in a Rabbit I/R Model
| Treatment Group | Infarct Size (% of Area at Risk) | Reference |
|---|---|---|
| Control (Ischemia-Reperfusion) | 45.5 ± 2.6% | nih.gov |
| Ischemic Postconditioning (PostC) | 26.4 ± 2.3% | nih.gov |
| Analogue 16 (6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine) | 13.4 ± 1.9% | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
The this compound scaffold has been explored for its anti-inflammatory properties. Studies have investigated the ability of these analogues to modulate inflammatory pathways, particularly the release of pro-inflammatory cytokines. researchgate.net
In one investigation, purine analogues, including those with a nitrate ester moiety (MK118) and a methyl-substituted analogue (MK196), were assessed for their effects in Aortic Smooth Muscle Cells (AoSMCs). researchgate.net Both compounds were found to inhibit the release of several proteins involved in inflammation, such as TRAIL, CCL4, CSF1, and interleukin-1β (IL-1β). researchgate.net Specifically, the compound 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128) was shown to abolish ATP or H2O2-induced IL-1β production in macrophage cell cultures. researchgate.net The anti-inflammatory mechanism may involve the inhibition of Janus kinases (JAKs), as in silico studies indicated that the purine-piperazine scaffold fits well into the lipophilic groove of JAK1-3. researchgate.net
Other Documented Preclinical Biological Activities (e.g., Antidiabetic, Antioxidant)
Beyond the primary pharmacological targets, analogues of this compound have been investigated for a variety of other preclinical biological activities, notably as potential antidiabetic and antioxidant agents. These explorations leverage the versatile pharmacophore of the purine and piperazine rings to interact with various biological targets implicated in metabolic and oxidative stress pathways.
Antidiabetic Activity
The global rise in diabetes mellitus has spurred research into novel therapeutic agents. Certain this compound analogues and related compounds have been evaluated for their potential to manage hyperglycemia through the inhibition of key enzymes involved in glucose metabolism.
One area of investigation has been the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. A notable example is the compound 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one , which was identified as a potent and selective DPP-IV inhibitor. nih.gov In preclinical studies, this compound demonstrated a significant ability to lower blood glucose. It inhibited human DPP-IV with an IC50 value of 0.089 µM, while showing much lower activity against the related enzymes DPP8 and DPP9 (IC50 >100 µM), indicating a high degree of selectivity. nih.gov
Other research has focused on different classes of piperazine derivatives that also show promise in diabetes management. For instance, a series of piperazine sulphonamide derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. Several of these compounds exhibited significant inhibition of the enzyme in vitro. pensoft.net Specifically, molecules with methoxy (B1213986) and fluoro groups attached to a phenyl group on the piperazine ring showed enhanced activity. pensoft.net
Additionally, compounds with a similar heterocyclic structure, such as 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives, have been shown to inhibit α-amylase and α-glucosidase. researchgate.net These enzymes are involved in the breakdown of carbohydrates in the digestive tract, and their inhibition can help to control post-meal blood sugar spikes. The synthesized benzimidazole (B57391) analogues showed significant inhibitory potential against both α-glucosidase and α-amylase, with IC50 values ranging from 0.85 ± 0.25 µM to 29.72 ± 0.17 µM for α-glucosidase, and from 4.75 ± 0.24 µM to 40.24 ± 0.10 µM for α-amylase, which is comparable to the standard drug acarbose (B1664774) (IC50 = 14.70 ± 0.11 μM for α-glucosidase). researchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one | Human DPP-IV | 0.089 µM | nih.gov |
| 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-glucosidase | 0.85 ± 0.25 – 29.72 ± 0.17 µM | researchgate.net |
| 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-amylase | 4.75 ± 0.24 – 40.24 ± 0.10 µM | researchgate.net |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The purine scaffold, being a natural component of the cellular machinery, combined with the piperazine moiety, has been explored for its antioxidant potential.
A study investigating a series of newly synthesized 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety (a purine derivative) demonstrated notable antioxidant properties. nih.gov The antioxidant capacity of these compounds was evaluated using several standard in vitro assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. nih.gov
The results of these assays showed that the antioxidant activity was significantly influenced by the nature of the substituent on the piperazine ring. For instance, the presence of a hydroxyl group on the aryl substituent was found to be crucial for the antioxidant properties of these molecules. nih.gov One of the most active compounds in this series, 1-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , exhibited the highest antioxidant activity across the tested methods. nih.gov
The detailed findings from the DPPH and ABTS radical scavenging assays for a selection of these compounds are presented in the table below.
| Compound | DPPH Scavenging Activity (IC50 µmol/L) | ABTS Scavenging Activity (IC50 µmol/L) | Reference |
|---|---|---|---|
| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 371.97 | 55.87 | nih.gov |
| 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | - | 345.25 | nih.gov |
| 1-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 189.42 | 3.45 | nih.gov |
| 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | - | 1028.99 | nih.gov |
| 1-(3-(4-cinnamylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | - | 242.48 | nih.gov |
| 1-(3-(4-(diphenylmethyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 420.57 | 41.04 | nih.gov |
| Butylated hydroxytoluene (BHT) (Standard) | 113.17 | 26.29 | nih.gov |
Molecular Mechanisms of Action and Target Identification
Kinase Inhibition and ATP Competition
A primary mechanism of action for many 6-(piperazin-1-yl)-9H-purine derivatives is the inhibition of protein kinases. The purine (B94841) core is structurally analogous to the adenine (B156593) base of adenosine (B11128) triphosphate (ATP), allowing these compounds to act as competitive inhibitors at the ATP-binding sites of various kinases, thereby blocking downstream signaling.
Derivatives of the this compound scaffold have been designed and investigated as inhibitors of several key protein kinase families implicated in cancer and other diseases.
PI3K-δ and P70-S6K1: N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been explored for their potential to inhibit Phosphoinositide 3-kinase delta (PI3K-δ) and Ribosomal protein S6 kinase beta-1 (P70-S6K1). These kinases are crucial in physiological processes related to cancer, and docking simulations have been used to examine the binding affinity and inhibitory potential of these purine compounds.
EGFR: Certain purine-containing hydrazone derivatives have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The purine nucleus closely resembles the adenine component of ATP, enabling it to compete with ATP at its binding site within the tyrosine kinase domain. nih.gov The nitrogen atoms in the purine ring are predicted to form hydrogen bonds with amino acids in the kinase's hinge region, contributing to a strong binding affinity. nih.gov
CDKs: The purine scaffold is a foundational structure in the development of Cyclin-Dependent Kinase (CDK) inhibitors. nih.gov Novel 2,6,9-trisubstituted purines have been synthesized as potent inhibitors of CDK12, a kinase co-amplified in HER2+ breast cancers. mdpi.com Other research has focused on designing 9H-purine scaffolds as inhibitors of CDK2, a critical regulator of the cell cycle. nih.govmedchemexpress.com The inclusion of a piperazine (B1678402) ring is a common feature in many potent CDK4/6 inhibitors, where it often serves as an anchoring point that extends out of the ATP-binding site. mdpi.com
Other Kinases: Broader screening of 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine analogs has been performed to assess their interaction with the human kinome. nih.gov Such high-throughput screening approaches help identify direct interactions with a wide range of kinases, revealing the potential for these compounds to serve as intracellular kinase inhibitors. nih.gov
While this purine scaffold has shown activity against a range of serine/threonine and tyrosine kinases, its specific inhibitory action against Histone Methyltransferases (HMTs) is not extensively detailed in the available research.
Table 1: Examples of Kinase Inhibition by Purine Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Kinase(s) | Therapeutic Rationale |
|---|---|---|
| N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines | PI3K-δ, P70-S6K1 | Cancer |
| Purine-hydrazone scaffolds | EGFR, HER2 | Cancer |
| 2,6,9-Trisubstituted purines | CDK12 | HER2+ Breast Cancer |
| 9H-Purine scaffolds | CDK2 | Cancer, CDK4/6 Inhibitor Resistance |
| 6-Substituted piperazine/phenyl-9-cyclopentyl purines | Broad Kinome | Cancer |
Beyond direct kinase inhibition, certain derivatives can interfere with the broader cellular energy economy. The N(6)-(4-Trifluoromethylphenyl)piperazine analogue of 6-(piperazin-1-yl)-9-(β-D-ribofuranosyl)purine was found to interfere with cellular ATP reserves. nih.gov This effect is likely a consequence of its influence on cellular kinase activities. nih.gov By competing with ATP for binding to a multitude of kinases, these compounds can disrupt the balance of cellular energy, contributing to their cytotoxic effects in cancer cells. nih.govnih.gov
Modulation of Receptor Systems (e.g., Adenosine Receptors, CB1, S1R)
The this compound structure is also amenable to the development of ligands that modulate various cell surface and intracellular receptors.
Adenosine Receptors: The core structure of this compound is analogous to adenosine, a natural purine nucleoside that signals through four G-protein coupled adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3). mdpi.com This structural similarity suggests that derivatives could act as modulators of ARs. Research into novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives lists adenosine as a related substance, highlighting the close relationship and potential for interaction with this receptor system. nih.gov
Cannabinoid Receptor 1 (CB1): Functionalized 6-(piperazin-1-yl)-purines have been specifically synthesized and characterized as inverse agonists of the CB1 receptor. nih.gov The goal of these studies has been to develop peripherally restricted CB1 antagonists for metabolic disorders, avoiding the centrally mediated adverse effects of earlier antagonists. nih.gov By modifying the piperazine group, researchers have developed potent antagonists with high selectivity for the human CB1 receptor over the CB2 receptor. nih.gov For instance, the compound 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(methylsulfonyl)piperazin-1-yl]-9H-purine was shown to be a potent hCB1 antagonist. nih.gov
Sigma-1 Receptor (S1R): The Sigma-1 Receptor is a unique intracellular chaperone protein involved in many neurological processes. nih.gov While various ligands have been developed to target S1R, a direct modulatory role for this compound derivatives on this receptor has not been established in the reviewed literature. nih.gov
Interference with Nucleic Acid Biosynthesis Pathways
Purine analogs are a well-established class of anticancer agents that function by disrupting the synthesis of nucleic acids. Cancer cells often have an increased demand for the de novo biosynthesis of purines, which are the essential building blocks of DNA and RNA. By mimicking natural purines, synthetic analogs like this compound derivatives can be mistakenly incorporated into these pathways or can inhibit the enzymes responsible for nucleotide synthesis. This interference disrupts DNA replication and RNA transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. nih.gov
Induction of Specific Cellular Signaling Pathways (e.g., RAF-MAPK, PI3K-AKT, JAK/STAT)
Derivatives of this compound primarily modulate cellular signaling pathways through the inhibition of upstream kinases rather than direct induction.
PI3K-AKT Pathway: The inhibition of PI3K by purine derivatives directly blocks the PI3K/Akt signaling pathway. acs.org This pathway is frequently deregulated in cancer and promotes cell survival and proliferation. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, thereby reducing downstream pro-survival signals. acs.orgmdpi.com
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. embopress.orgcellsignal.com It plays a key role in immunity and inflammation. nih.gov However, a direct role for this compound in the induction or modulation of the JAK/STAT pathway is not well-documented in the reviewed scientific literature.
Nitric Oxide (NO) Release Mechanisms
Specific derivatives of this compound have been intentionally engineered to function as nitric oxide (NO) donors. Novel purine analogues bearing nitrate (B79036) esters were designed and synthesized to trigger endogenous cardioprotective mechanisms. nih.gov In these designs, the purine scaffold is linked to a nitrate ester group via the piperazine moiety. This chemical linkage allows the compound to release NO, a critical signaling molecule involved in vasodilation and cellular protection. One such compound, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, was found to be a potent agent that mimics or enhances cardioprotective effects, demonstrating the viability of using this scaffold as a platform for NO-donating drugs. nih.gov
Structure Activity Relationship Sar Studies
Influence of Substituents at the C-6 Position of the Purine (B94841) Ring
The C-6 position of the purine ring is a primary site for modification, directly attaching the piperazine (B1678402) moiety to the core heterocycle. The nature of this linkage is fundamental to the activity of the entire class of compounds. Research has shown that replacing other substituents, such as a 4-aminopiperidine (B84694) group, with a piperazine ring at the C-6 position can be a key strategy to modulate properties like brain penetration. nih.gov
The identity of the substituent at C-6 is critical. While the piperazine ring itself is a common feature in many potent compounds, studies have also explored replacing it with other groups to probe the structural requirements for activity. For instance, in the context of anticancer activity, the introduction of various substituted phenyl groups directly at C-6 (bypassing the piperazine linker) has been investigated. nih.gov Similarly, for inhibitors of Helicobacter pylori purine nucleoside phosphorylase (PNP), a benzylthio substituent at the C-6 position was found to confer excellent inhibitory properties.
However, for the purine-piperazine scaffold, the piperazine ring at C-6 is considered a privileged structure. Its basicity can aid in oral absorption, and it provides a convenient attachment point for further functionalization to explore interactions with target proteins. nih.gov The general consensus is that while other groups can be tolerated, the 6-piperazinyl moiety is a cornerstone for designing potent and selective analogs in multiple therapeutic areas.
Impact of Modifications on the Piperazine Moiety
The piperazine ring serves as a critical linker and a key interaction domain. Its conformational flexibility and the presence of the N-4 nitrogen atom offer a prime location for structural modifications to fine-tune the biological activity of the parent compound.
Role of N-4 Substitution on Piperazine Ring for Biological Activity
In the pursuit of anticancer agents, attaching substituted aryl groups to the N-4 nitrogen has proven to be a highly effective strategy. For example, a series of 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines. The analog featuring a 4-trifluoromethylphenyl group on the piperazine ring emerged as the most potent compound, with IC50 values in the low micromolar range against liver, breast, and colon cancer cells. nih.govresearchgate.netbilkent.edu.tr This highlights the favorable impact of electron-withdrawing substituents on an N-4-aryl ring.
Another successful approach involves the introduction of phenylsulfonyl groups at the N-4 position. Studies on 6-(4-(substituted phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl purine analogs revealed that these modifications could yield compounds with potent cytotoxic activity. nih.gov Conversely, in the same study, removing the sulfonyl linker to create 6-(4-substituted phenylpiperazin-1-yl) analogs also resulted in highly active compounds, suggesting that direct attachment of the phenyl ring to the N-4 nitrogen can be equally or even more effective depending on the specific substitution pattern. nih.gov
For other biological targets, such as the cannabinoid receptor 1 (CB1), the N-4 position has been functionalized with a diverse array of groups, including amides, sulfonamides, carbamates, and ureas. nih.gov These modifications were designed to access different binding pockets and modulate physical properties. One key finding was that a methylsulfonyl group at N-4 significantly improved potency compared to a simple methyl group. nih.gov In a different context, novel purine analogs bearing nitrate (B79036) esters linked to the N-4 piperazine position were designed as cardioprotective agents, with the 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine analog showing significant efficacy in reducing infarct size. nih.gov
The table below summarizes the impact of various N-4 substituents on the biological activity of the 6-(piperazin-1-yl)-9H-purine scaffold based on selected studies.
| N-4 Substituent | N-9 Substituent | Biological Activity | Key Finding | Reference |
| 4-Trifluoromethylphenyl | β-D-ribofuranosyl | Anticancer (Liver, Colon, Breast) | Displayed the best antitumor activity with IC50 values between 5.2 and 9.2 μM. | nih.gov |
| 4-Fluorophenyl | β-D-ribofuranosyl | Anticancer (Liver, Colon, Breast) | Showed strong cell growth inhibition. | bilkent.edu.tr |
| 4-(4-Chlorophenyl)sulfonyl | Cyclopentyl | Anticancer (Liver, Colon, Breast) | Potent cytotoxic activity observed. | nih.gov |
| 4-(4-Methylphenyl) | Cyclopentyl | Anticancer (Liver) | Highly potent, with IC50 < 5 μM against some liver cancer cell lines. | nih.gov |
| Methylsulfonyl | 8-(2-Chlorophenyl)-9-(4-chlorophenyl) | CB1 Receptor Antagonist | Potent antagonist with a Ki of 4 nM. | nih.gov |
| 6-Nitroxyhexanoyl | H | Cardioprotective | Significantly reduced infarct size in an animal model. | nih.gov |
Significance of Substituents at the N-9 Position of the Purine Ring
The N-9 position of the purine ring is another critical site for modification that profoundly influences biological activity. Substituents at this position can affect the molecule's solubility, membrane permeability, and interaction with the target protein, often by mimicking the ribose or deoxyribose sugar of natural nucleosides.
A common and highly effective substituent at the N-9 position is a sugar moiety, such as β-D-ribofuranose, creating a nucleoside analog. Many potent anticancer purine-piperazine hybrids incorporate this feature. The ribose group can facilitate uptake by nucleoside transporters and phosphorylation by cellular kinases, leading to active metabolites that interfere with DNA or RNA synthesis or other cellular processes. nih.govresearchgate.net
However, replacing the hydrophilic sugar with lipophilic groups can also lead to highly potent compounds, often with different mechanisms of action. For instance, placing a cyclopentyl group at the N-9 position has been a successful strategy in developing potent anticancer agents. nih.govnih.gov This bulky, non-polar group can enhance membrane permeability and promote hydrophobic interactions within the target's binding site. Other effective N-9 substituents include benzyl (B1604629) groups, such as 4-trifluoromethylbenzyl or 4-chlorobenzyl, which have also yielded purine analogs with significant cytotoxic activities. nih.gov The choice of the N-9 substituent is therefore a key determinant of the compound's pharmacological profile and can be tailored to achieve desired properties.
Contribution of C-2 and C-8 Substituents to Overall Biological Profile
Computational studies have suggested that substituents at the C-8 position can exert a stronger influence on the electronic structure of the purine ring compared to those at the C-2 position. The C-8 position is often modified to introduce additional interaction points or to block metabolic degradation. For example, the design of potent CB1 antagonists involved placing a 2-chlorophenyl group at the C-8 position, which was crucial for high-affinity binding. nih.gov In another study focused on anticancer agents, the introduction of a 4-phenoxyphenyl group at C-8 in a 6,9-disubstituted purine scaffold resulted in compounds with notable cytotoxic activity that surpassed clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov
Substitutions at the C-2 position, while perhaps having a less pronounced electronic effect, are also important for fine-tuning activity. The introduction of small atoms like chlorine or functional groups can alter the molecule's interaction with its target. The atoms at both the C-2 and C-8 positions originate from formate (B1220265) in the de novo biosynthesis pathway, underscoring their distinct biochemical roles within the purine ring structure. nih.gov Strategic modification at these sites provides an additional layer of optimization in the design of purine-based therapeutics.
General Principles Guiding the Design of Potent Purine-Piperazine Hybrids
The design of pharmacophoric hybrids, which combine two or more active moieties into a single molecule, is a powerful strategy in drug development. Purine-piperazine hybrids exemplify this approach, integrating the biologically relevant purine scaffold with the versatile piperazine linker. rsc.org Analysis of the extensive SAR data has led to several guiding principles for the design of potent agents, particularly in the anticancer field.
Privileged Core Structure : The 6-(piperazin-1-yl)purine framework is a highly effective and privileged scaffold. The piperazine ring at C-6 provides an ideal vector for introducing diverse substituents while maintaining favorable properties like aqueous solubility and potential for good oral absorption. nih.govjetir.org
N-4 Piperazine Functionalization : The N-4 position of the piperazine is a key "tuning knob." Attaching substituted aryl rings, often with electron-withdrawing groups like -CF3, is a proven strategy for enhancing anticancer potency. nih.govresearchgate.net Alternatively, incorporating linkers such as sulfonyl or amide groups can be used to probe different regions of a target's binding site. nih.govnih.gov
Fine-Tuning at C-8 : The C-8 position is a valuable site for introducing bulky aryl groups to secure additional, potent interactions with the target protein. This has been shown to be effective for both anticancer agents and receptor antagonists. nih.govnih.gov
By adhering to these principles, medicinal chemists can rationally design novel purine-piperazine hybrids with improved efficacy, better selectivity, and the potential to overcome challenges such as drug resistance. rsc.orgnih.gov The continued exploration of this chemical space promises to yield new and valuable therapeutic candidates.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.
Research on purine (B94841) analogs has utilized molecular docking to understand their binding affinities and interactions with various kinases. For instance, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine nucleobase analogs were examined for their binding affinity to target kinases using two different molecular docking software programs nih.gov. These studies help in visualizing the binding poses and identifying key interactions within the active site of the target protein.
In a study on 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine derivatives, in silico docking studies depicted a good binding profile against Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase nih.gov. Similarly, docking studies of piperazine-derived compounds have been used to explore their binding modes with DNA and to understand their potential as anticancer agents researchgate.netconnectjournals.com.
The following table summarizes the findings from a molecular docking study of a purine derivative with Cyclin-Dependent Kinases (CDKs), which are crucial in cancer research.
| Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| CDK2 | -12.54 | Leu83, His84, Ala144, Val18, Gly11, Glu12, Thr14 | Hydrogen Bond, Pi-Hydrogen Interactions |
| CDK9 | -10.33 | - | - |
This data is based on a study of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, which is a purine analog, and illustrates the type of information obtained from molecular docking simulations tpcj.org.
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.
In the study of 6-substituted piperazine-containing purine nucleobase analogs, the docking poses were further validated with 10-nanosecond molecular dynamics simulations nih.gov. These simulations revealed that the interactions of the compounds within the binding site displayed distinct contacts with the activation loop of the kinases, providing a more dynamic and realistic view of the binding event nih.gov.
MD simulations are crucial for refining the initial static picture provided by molecular docking. They can reveal the importance of water molecules in the binding site and help to understand the flexibility of both the ligand and the protein, which is essential for a more accurate understanding of the binding mechanism nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR studies have been reported for various series of purine derivatives to understand the structural requirements for their biological activities nih.govtandfonline.com. For instance, a QSAR study on a series of substituted purine analogues as inhibitors of c-Src tyrosine kinase developed a model with good predictive correlation tandfonline.comresearchgate.net. Such models can identify key structural features that are either beneficial or detrimental to the desired activity, thus guiding the design of more potent compounds tandfonline.comresearchgate.net.
In the context of piperazine derivatives, QSAR models have been developed to correlate molecular descriptors with their inhibitory activity against specific targets. These models can pinpoint which physicochemical properties, such as electronic and steric features, are critical for biological activity mdpi.com. For example, 3D-QSAR studies on purine derivatives have shown that steric properties can have a more significant contribution to cytotoxicity than electronic properties mdpi.commdpi.com.
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search for new molecules with the potential for similar biological activity.
While specific pharmacophore models for 6-(piperazin-1-yl)-9H-purine were not detailed in the provided context, the principles of pharmacophore modeling are widely applied to related structures. For example, a pharmacophore model for piperazine-based ligands has been proposed to understand their binding at specific transporters researchgate.net. Such models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, providing a blueprint for designing new and improved ligands researchgate.net.
In Silico Prediction of Biological Activity and Selectivity Profiles
In silico methods are widely used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of new chemical entities early in the drug discovery process.
For derivatives of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine, in silico studies were conducted to predict their drug-like properties, including adherence to Lipinski's rule of five nih.gov. Similarly, in silico predictions of pharmacokinetic, safety, and biological activity have been performed for piperazine indole (B1671886) hybrids nih.govresearchgate.net. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources nih.govresearchgate.net.
The table below provides an example of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for a novel purine derivative.
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability |
| Bioavailability Score | 0.55 | Suggests moderate oral bioavailability |
| Target Class Prediction | Family A G protein-coupled receptor (Adenosine receptors) | Predicts potential biological targets |
| Lead-likeness | Yes | Indicates suitability as a starting point for drug development |
This data is based on an in silico study of a novel 9-benzylpurine derivative and showcases the utility of such predictions tpcj.orgymerdigital.com.
Analytical Techniques for Research Characterization of 6 Piperazin 1 Yl 9h Purine Analogues
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of 6-(piperazin-1-yl)-9H-purine analogues. These methods provide insights into the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectra of this compound analogues, the protons of the purine (B94841) core, the piperazine (B1678402) ring, and any substituents exhibit characteristic chemical shifts. For instance, the protons on the purine ring typically appear as singlets in the aromatic region of the spectrum. The protons on the piperazine ring usually present as multiplets, with their chemical shifts and coupling patterns providing information about their substitution and conformation.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine and piperazine rings are indicative of their electronic environment. The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.
Detailed NMR data for several this compound analogues have been reported in the scientific literature, confirming their successful synthesis and structural integrity. nih.govnih.gov
Table 1: Representative ¹H NMR Spectroscopic Data for Selected this compound Analogues
| Compound | Solvent | ¹H NMR (δ, ppm) |
| 6-(4-Phenylpiperazin-1-yl)-9-cyclopentyl-9H-purine nih.gov | CDCl₃ | 1.76–2.03 (m, 6H), 2.24–2.35 (m, 2H), 3.35 (t, 4H), 4.52 (br s, 4H), 4.92–5.01 (m, 1H), 6.80–7.06 (m, 4H), 7.31 (t, 1H) |
| 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine nih.gov | CDCl₃ | 1.58–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.27 (s, 3H), 2.55–2.67 (m, 2H), 3.25 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.89 (d, 2H), 7.08–7.14 (m, 6H), 7.18 (t, 1H), 7.40 (t, 2H), 7.60 (d, 2H), 8.36 (s, 1H) |
| 6-(4-(4-Chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine nih.gov | CDCl₃ | 1.57–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.54–2.67 (m, 2H), 3.27 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.88 (d, 2H), 7.09–7.23 (m, 7H), 7.40 (t, 2H), 7.60 (d, 2H), 8.36 (s, 1H) |
Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Analogue
| Compound | Solvent | ¹³C NMR (δ, ppm) |
| (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) related structure mdpi.com | DMSO-d₆ | 20.1, 20.5, 28.1, 28.2 (3C), 31.0, 31.3, 32.1, 32.9, 37.6, 38.8, 44.3, 44.7, 46.7, 46.9, 47.5, 47.9, 56.6, 56.8, 77.1, 77.7, 79.2, 119.2, 126.9, 127.6, 129.3, 129.6, 140.7, 149.8, 152.0, 155.1, 155.4, 156.0 |
Mass Spectrometry (MS, HRMS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely employed in the characterization of this compound analogues to confirm their molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized analogue. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the purine derivatives for mass analysis. mdpi.com
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Analogues
| Compound | Ionization Method | Calculated m/z | Found m/z |
| 6-[4-(4-Fluorophenyl)piperazine-1-yl]-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | ESI+ | 557.2160 ([M+H]⁺) | 557.2163 |
| 6-[4-(4-Methylphenyl)piperazine-1-yl]-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | ESI+ | 539.2254 ([M+H]⁺) | 539.2253 |
| tert-Butyl (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-ene-8-carboxylate mdpi.com | ESI-TOF | 415.2452 ([M+H]⁺) | 415.2458 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound analogues, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds in the purine ring, C-N bonds, and aromatic C=C and C=N bonds.
For example, the IR spectrum of a purine derivative would be expected to show characteristic absorption bands for the purine ring system and the piperazine moiety. The presence of specific substituents can also be confirmed by their characteristic IR absorptions. For instance, in a related purine analogue, characteristic bands for an amino group were observed at 3304 and 3144 cm⁻¹, and C=N and C=C double bonds showed absorptions in the range of 1510–1605 cm⁻¹. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of synthesized this compound analogues and for their isolation and purification.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. By comparing the retention factor (Rf) of the synthesized compound with that of the starting materials, the completion of the reaction can be determined. The presence of a single spot on the TLC plate under various solvent systems is a good indication of the compound's purity. For example, in the synthesis of a 6-amino-9H-purine derivative, TLC was used to monitor the complete disappearance of the starting epoxide. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used to determine the purity of a compound with high accuracy. A pure compound will typically show a single peak in the HPLC chromatogram. HPLC can also be used for the purification of the target compounds from reaction mixtures.
Elemental Analysis for Compound Verification
Elemental analysis is a crucial technique for confirming the elemental composition of a newly synthesized compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the correct composition and purity of the synthesized this compound analogue. The structures of many synthesized purine analogues are often confirmed by elemental analysis, with results typically falling within ±0.4% of the theoretical values. nih.gov
Table 4: Representative Elemental Analysis Data for a this compound Analogue
| Compound | Formula | Calculated (%) | Found (%) |
| 6-[4-(4-Fluorophenyl)piperazine-1-yl]-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine · 1.3EtOAc | C₂₆H₂₉FN₆O₇ · 1.3C₄H₈O₂ | C, 55.84; H, 5.91; N, 12.52 | C, 56.10; H, 5.87; N, 12.14 |
| 6-[4-(4-Methylphenyl)piperazine-1-yl]-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine · 0.5H₂O | C₂₆H₃₀N₆O₇ · 0.5H₂O | C, 57.03; H, 5.70; N, 15.34 | C, 57.35; H, 5.58; N, 14.97 |
Future Research Directions and Rational Analog Design
Development of Next-Generation Purine-Piperazine Analogues with Enhanced Specificity
The development of next-generation analogues of 6-(piperazin-1-yl)-9H-purine is centered on strategic structural modifications to achieve higher potency and selectivity for specific biological targets. Research has demonstrated that substitutions at the N-9 position of the purine (B94841) ring, as well as modifications on the piperazine (B1678402) moiety, are critical for modulating biological activity. nih.govrsc.org
Structure-Activity Relationship (SAR) studies have revealed that introducing simple N-9 alkyl groups can yield potent anticancer agents. rsc.org For instance, the synthesis of a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives showed that compounds with smaller alkyl groups at the N-9 position exhibited significant cytotoxic activity against various cancer cell lines. rsc.org Specifically, 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine emerged as a potent inhibitor of MCF-7 breast cancer cells. rsc.org
Further modifications involve creating hybrid molecules that combine the purine-piperazine core with other pharmacologically active scaffolds. nih.gov This approach aims to create multifunctional molecules that can target multiple pathways involved in a disease. Additionally, attaching a β-D-ribofuranosyl group to the N-9 position to create nucleoside analogues has been shown to produce compounds that induce senescence-associated cell death in liver cancer cells. nih.govbilkent.edu.tr
The functionalization of the piperazine ring is another key strategy. Attaching various substituted phenyl groups to the N-4 position of the piperazine ring has led to the discovery of compounds with significant anticancer activity. nih.govnih.gov For example, analogues with a 4-trifluoromethylphenyl group on the piperazine ring displayed potent antitumor activity. nih.govbilkent.edu.tr The incorporation of electron-withdrawing groups on these substituents has been shown to enhance bioactivity. nih.gov
Future design strategies will likely focus on:
Scaffold Hopping and Bioisosteric Replacement: Replacing the purine or piperazine rings with other heterocyclic systems to discover novel chemical space and improve pharmacokinetic properties.
Conformationally Restricted Analogues: Introducing rigid linkers or cyclic systems to lock the molecule in a specific bioactive conformation, thereby increasing affinity and selectivity for the target.
Fragment-Based Drug Discovery: Utilizing small molecular fragments that bind to the target protein to build more potent and specific inhibitors piece by piece.
| Compound/Analog Class | Modification Site | Key Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| N-9 Substituted Purines | N-9 of Purine | sec-butyl | Potent inhibitory activity against MCF-7 cells | rsc.org |
| Purine Ribonucleosides | N-9 of Purine | β-D-ribofuranosyl | Induces senescence-associated cell death in liver cancer | nih.govbilkent.edu.tr |
| N-4 Substituted Piperazines | N-4 of Piperazine | 4-Trifluoromethylphenyl | Potent antitumor activity | nih.govbilkent.edu.tr |
| 6,8,9-Trisubstituted Purines | C-8 of Purine | 4-phenoxyphenyl | Notable cytotoxic activity against liver, colon, and breast cancer cells | nih.gov |
| Purine Nitrate (B79036) Esters | Piperazine Moiety | 6-nitroxyhexanoyl | Cardioprotective effects; reduction of myocardial infarct size | nih.gov |
Exploration of Novel Molecular Targets and Therapeutic Pathways
While much of the research on this compound derivatives has focused on anticancer applications, particularly kinase inhibition, the scaffold's versatility suggests it could modulate a wider range of biological targets. nih.govnih.govnih.gov Future exploration will be crucial to uncover new therapeutic pathways and applications for these compounds.
Kinase Inhibition: The purine scaffold is a well-known "privileged structure" for targeting the ATP-binding site of kinases. nih.gov Analogues of this compound have been identified as inhibitors of various kinases. For example, certain derivatives have been shown to inhibit Src kinase, leading to apoptosis in hepatocellular carcinoma cells. nih.gov The PI3K/mTOR pathway, often hyperactivated in cancers, represents another promising target class for these compounds. mdpi.com Further kinome-wide screening of purine-piperazine libraries could identify novel and highly selective kinase inhibitors for various diseases.
G-Protein Coupled Receptors (GPCRs): Research has also demonstrated that functionalized 6-(piperazin-1-yl)-purines can act as inverse agonists for the cannabinoid receptor 1 (CB1), a type of GPCR. nih.gov This finding opens the door to developing peripherally restricted CB1 antagonists for treating obesity and metabolic disorders without the centrally mediated side effects of previous drugs. nih.gov Screening these compounds against other GPCRs could reveal new therapeutic opportunities.
Other Pathways: Beyond direct enzyme or receptor inhibition, these compounds can trigger complex cellular responses. Certain purine ribonucleoside analogues induce senescence-associated cell death in liver cancer cells, a mechanism distinct from classical apoptosis. nih.govbilkent.edu.tr This involves interference with cellular ATP levels and the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov Other derivatives have been shown to induce G2/M phase cell cycle arrest in breast cancer cells. rsc.org Investigating these alternative mechanisms of action could lead to therapies for cancers that are resistant to conventional apoptotic drugs.
Future research should systematically screen diverse purine-piperazine libraries against a broad panel of molecular targets, including:
Other kinase families (e.g., tyrosine kinases, lipid kinases).
Epigenetic targets (e.g., histone deacetylases, methyltransferases).
Ion channels and transporters.
Nuclear receptors.
| Molecular Target/Pathway | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| Src Kinase | Oncology (Hepatocellular Carcinoma) | 6-substituted piperazine/phenyl-9-cyclopentyl purines | nih.gov |
| Cannabinoid Receptor 1 (CB1) | Metabolic Disorders, Obesity | Functionalized 6-piperazin-1-yl-purines | nih.gov |
| Senescence-Induced Cell Death | Oncology (Liver Cancer) | 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purines | nih.govbilkent.edu.tr |
| G2/M Cell Cycle Arrest | Oncology (Breast Cancer) | N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines | rsc.org |
| Phosphoinositide 3-kinases (PI3K) | Oncology, Inflammatory Disorders | 2,9-Disubstituted-6-morpholino Purines (related scaffold) | mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The rational design of next-generation this compound analogues will be significantly accelerated by the integration of advanced computational and experimental techniques. nih.govmdpi.com This synergistic approach allows for more efficient exploration of chemical space and a deeper understanding of the molecular interactions driving biological activity. nih.govmdpi.com
Computational Approaches:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. mdpi.com It has been successfully used to study the interactions of purine-piperazine derivatives with microbial enzymes and topoisomerases, helping to validate their mechanism of action. nih.govnih.gov Docking studies can guide the design of new analogues by identifying key interactions, such as hydrogen bonds and π-π stacking, that can be optimized for enhanced potency. mdpi.com
Virtual Screening: Large chemical libraries can be computationally screened against a target protein structure to identify potential hits before committing to costly and time-consuming chemical synthesis. This approach was used in the development of PI3K inhibitors based on a purine scaffold. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogues.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. nih.gov An optimized HTS assay was crucial in the discovery of piperazine-1-thiourea based inhibitors of phosphoglycerate dehydrogenase (PHGDH), a cancer target. nih.govresearchgate.net
Fragment-Based Screening: This method identifies low-molecular-weight fragments that bind to the target, which are then optimized and linked together to create a high-affinity lead compound.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the ligand-target complex. This information is invaluable for understanding the precise binding mode and provides the ultimate guide for structure-based drug design.
The most powerful strategy involves an iterative cycle where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. mdpi.com This feedback loop accelerates the discovery process, leading to the more rapid identification of potent and selective drug candidates. nih.gov
Strategies to Overcome Acquired Resistance Mechanisms in Disease Models
A major challenge in cancer therapy is the development of acquired resistance to targeted drugs. nih.govnih.gov Cancer cells can develop resistance through various mechanisms, including mutations in the drug's target protein that prevent binding, or the activation of alternative signaling pathways. nih.gov Future research on purine-piperazine analogues must proactively address this challenge.
Strategies to overcome resistance include:
Designing Inhibitors with Distinct Binding Modes: If resistance arises from a mutation in the primary binding site (e.g., the ATP pocket of a kinase), new analogues can be designed to bind to the same target but in a different manner, utilizing alternative contact points that are unaffected by the mutation. nih.gov
Developing Allosteric Inhibitors: Instead of targeting the highly conserved active site, allosteric inhibitors bind to a different, less conserved site on the protein. This binding event induces a conformational change that inactivates the protein. Allosteric inhibitors can be effective against active site mutations that confer resistance to traditional inhibitors. nih.gov
Covalent Inhibitors: These compounds form a permanent covalent bond with a specific amino acid residue (often a cysteine) in the target protein. nih.gov This irreversible inhibition can be more durable and potent, potentially overcoming resistance mechanisms that rely on reducing drug-target affinity.
Targeted Protein Degradation: An emerging strategy involves using technologies like Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This approach eliminates the target protein entirely, making it effective even if the protein has resistance-conferring mutations. nih.gov
Multi-Targeting Agents: Designing single molecules that can inhibit both the primary target and key resistance pathways simultaneously. Hybrid molecules incorporating the purine-piperazine scaffold could be designed to achieve this. nih.gov
By anticipating resistance mechanisms and employing these rational design strategies, it may be possible to develop purine-piperazine therapeutics that offer more durable clinical responses.
Expanding the Scope of Preclinical Therapeutic Applications
The this compound scaffold has demonstrated a broad range of biological activities, primarily centered on oncology. However, its potential extends to several other therapeutic areas that warrant further preclinical investigation.
Current Preclinical Applications (Primarily Oncology):
Hepatocellular Carcinoma: Derivatives have shown potent activity by inhibiting Src kinase and inducing apoptosis. nih.gov
Breast Cancer: Analogues can induce G2/M phase arrest and apoptosis in MCF-7 cells. rsc.org
Colon Cancer: Cytotoxicity has been observed in HCT116 colon carcinoma cells. nih.govnih.gov
Other Cancers: Activity has also been reported against lung (A549), cervical (HeLa), and pancreatic (PANC-1) cancer cell lines. nih.gov
Future and Expanded Preclinical Applications:
Cardioprotection: Novel purine analogues bearing nitrate esters have been shown to reduce myocardial infarct size in animal models, mimicking the protective effects of ischemic postconditioning. nih.gov This opens a promising avenue for developing drugs to treat heart attacks.
Metabolic Diseases: The identification of purine-piperazine derivatives as inverse agonists of the peripheral CB1 receptor suggests their potential for treating obesity, liver disease, and metabolic syndrome. nih.gov
Neurodegenerative Diseases: Given that kinase dysregulation is implicated in diseases like Alzheimer's, selective kinase inhibitors from this class could be explored for neuroprotective effects.
Inflammatory and Autoimmune Diseases: Specific kinase isoforms, such as PI3Kδ, play crucial roles in the immune system. mdpi.com Selective inhibitors based on the purine scaffold could be developed as anti-inflammatory or immunosuppressive agents.
Infectious Diseases: The piperazine heterocycle is a common feature in many antimicrobial agents. nih.gov Screening purine-piperazine libraries against a range of bacterial, fungal, and viral targets could identify novel anti-infective leads.
Expanding preclinical studies into these areas, supported by relevant in vivo disease models, will be essential to fully realize the therapeutic potential of the this compound chemical scaffold.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assignments focus on the purine C8 proton (δ 8.40–8.43 ppm, singlet) and piperazine N-CH₂ groups (δ 3.2–4.5 ppm). Substituent-specific shifts (e.g., sulfonyl groups at δ 3.00 ppm for -SO₂CH₃) validate functionalization .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., >97% purity at 20–24 min retention times) ensure purity. Gradient elution (MeOH/H₂O or acetonitrile) resolves closely related impurities .
How can researchers optimize reaction conditions to improve yields of this compound derivatives?
Q. Advanced
- Catalyst screening : Palladium catalysts (e.g., Pd(Ph₃)₄) enhance Suzuki couplings for aryl-substituted purines, though yields remain modest (17–21%) .
- Solvent optimization : NMP improves solubility of bulky piperazines (e.g., benzodioxinyl derivatives) compared to THF, increasing yields from 19% to 63% .
- Temperature control : Prolonged heating (20+ hours at 80–85°C) for sluggish nucleophiles (e.g., morpholine) minimizes side products .
What strategies are effective in designing SAR studies for this compound derivatives?
Q. Advanced
- Systematic substitution : Modify the piperazine N4 position with sulfonyl (e.g., -SO₂C₄H₉), carbonyl (e.g., -CO-morpholine), or alkyl groups (e.g., cyclohexylmethyl) to probe steric/electronic effects .
- Pharmacological assays : Pair synthetic data (e.g., compound 34 with 79% yield) with receptor-binding studies (implied in ’s title) to correlate substituents with activity.
How should researchers address contradictions in spectral data or pharmacological results?
Q. Advanced
- Data validation : For example, compounds 15 and 16 () share identical ¹H NMR but differ in ¹³C NMR (δ 49.1 vs. 56.2 ppm for N-CH₂). Confirm via HSQC/HMBC to resolve assignments .
- Reproduibility checks : Re-synthesize under identical conditions and cross-validate with high-resolution MS or X-ray crystallography if discrepancies persist.
What purification methods are most effective post-synthesis?
Q. Basic
- Flash chromatography : Use silica gel with gradients (e.g., 1–2% MeOH in EtOAc/hexanes) for intermediates .
- Celite filtration : Remove insoluble salts/byproducts after aqueous workup .
- Recrystallization : Achieve >99% purity (e.g., compound 30 , ) using solvents like ethyl acetate/hexanes .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Yield-purity trade-off : High-yield reactions (e.g., 79% for compound 34 , ) may require stricter purification (e.g., repeated column runs) to avoid co-eluting impurities.
- Solvent volume : Scale-up of NMP-based reactions necessitates efficient solvent recovery due to high boiling points .
How do substituents on the piperazine ring influence physicochemical properties?
Q. Advanced
- Lipophilicity : Sulfonyl groups (e.g., -SO₂C₄H₉ in compound 15 ) increase logP, impacting solubility. Compare HPLC retention times: 22.24 min for 15 vs. 24.05 min for cyclohexylmethyl analog 18 .
- Steric effects : Bulky substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl in 19 ) reduce reaction yields (46–71%) but may enhance target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
